molecular formula C14H11BrO2 B1336169 3-[(3-Bromobenzyl)oxy]benzaldehyde CAS No. 137489-76-0

3-[(3-Bromobenzyl)oxy]benzaldehyde

Cat. No. B1336169
M. Wt: 291.14 g/mol
InChI Key: VLPAVSIRLRIOPD-UHFFFAOYSA-N
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Description

“3-[(3-Bromobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “3-[(3-Bromobenzyl)oxy]benzaldehyde” is Brc1cccc(COc2cccc(C=O)c2)c1 . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“3-[(3-Bromobenzyl)oxy]benzaldehyde” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivative Compounds : 3-Bromobenaldehyde, a related compound, was used as a starting material in the synthesis of 3-(2-Propylen)benzyl chloride, highlighting its role in the formation of complex organic compounds (Bao Li-yin, 2002).
  • Formation of Allyl and Benzyl Anion Equivalents : Research on substituted silyl ethers of o-bromobenzyl alcohols showed their use in transferring allyl and benzyl groups, demonstrating the compound's utility in organic synthesis (P. F. Hudrlik et al., 2011).
  • Alcohol Protecting Groups : New alcohol protecting groups introduced include o-bromobenzyl, which is removed under reductive conditions, emphasizing its utility in organic chemistry (D. Curran & Hosung Yu, 1992).

Biological and Pharmacological Applications

  • Plant Growth Regulation : Benzaldehyde derivatives, including bromobenzaldehyde, were studied for their phytotoxic activity and effect on plant growth, indicating potential agricultural applications (H. Yoshikawa & K. Doi, 1998).
  • Hemoglobin Modification : Substituted benzaldehydes, possibly including bromobenzaldehyde derivatives, were designed to bind to hemoglobin, suggesting therapeutic potential in conditions like sickle cell disease (C. Beddell et al., 1984).

Material Science and Industrial Applications

  • Antimicrobial Additives : The synthesis of benzyl ether derivatives of bromobenzaldehydes was studied for potential use as antimicrobial additives in lubricating oils and fuels, highlighting an industrial application (G. Talybov et al., 2022).
  • Electrospun Poly(lactic acid) Nonwovens : Research involving benzaldehyde precursors, including bromobenzaldehyde derivativesin electrospun fibers, suggested applications in food preservation due to their antimicrobial properties (Apratim Jash et al., 2018).

Catalytic and Synthetic Chemistry

  • Pd-Catalyzed Reactions : A study on Pd-catalyzed oxidative esterification of benzaldehyde using bromobenzaldehyde as a catalyst highlighted its utility in organic synthesis (A. F. Biajoli et al., 2017).
  • Synthesis of Oxiranes : Research on the condensation reaction of chloromethylbenzyl ether with bromo-substituted benzaldehydes for the synthesis of oxiranes showed potential applications in chemical synthesis (I. D. Sadekov et al., 1994).

properties

IUPAC Name

3-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPAVSIRLRIOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394001
Record name 3-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromobenzyl)oxy]benzaldehyde

CAS RN

137489-76-0
Record name 3-[(3-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Lan, T Zhang, Y Liu, Y Zhang, J Hou, SS Xie… - …, 2017 - pubs.rsc.org
A new series of small molecules bearing a benzyloxy substituent have been designed, synthesized and evaluated for hMAO inhibitory activity in vitro. Most of the compounds were …
Number of citations: 8 pubs.rsc.org

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